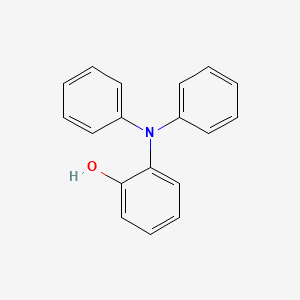

Phenol, 2-(diphenylamino)-

Description

Contextualization within Modern Organic Chemistry and Functional Materials Science

In modern organic chemistry, Phenol (B47542), 2-(diphenylamino)- serves as a valuable building block. The diphenylamine (B1679370) group is a known strong electron donor and possesses good hole-transporting capabilities, which are desirable characteristics for the development of electro-active materials. The phenolic hydroxyl group offers a reactive site for further chemical modifications and can participate in hydrogen bonding, influencing the molecular assembly and bulk properties of materials derived from it. rsc.org

The field of functional materials science leverages these intrinsic properties. The core structure of Phenol, 2-(diphenylamino)- is found in more complex derivatives that are investigated for their unique photophysical properties. For instance, derivatives are explored for their potential in creating full-color organic emitting materials. tandfonline.com The general class of phenolic compounds is recognized for its versatile reactivity and is integral to nanotechnology for biomedical applications. rsc.org The diphenylamine component, on the other hand, is a well-established antioxidant, and this property is often carried through to its derivatives. wikipedia.org

Rationale for Comprehensive Academic Investigation of Phenol, 2-(diphenylamino)-

The academic pursuit of Phenol, 2-(diphenylamino)- and its derivatives is driven by the promising applications that arise from its distinct structural features. The compound itself and its derivatives are subjects of research for their potential in pharmaceuticals, materials science, and organic electronics.

A significant area of investigation for derivatives is the phenomenon of excited-state intramolecular proton transfer (ESIPT). This process, where a proton is transferred within a molecule in its excited state, can lead to a large Stokes shift, meaning a significant difference between the absorption and emission wavelengths of light. This property is highly desirable for applications such as biological probes, cell imaging, and luminescent materials. tandfonline.comtandfonline.com The study of how different solvent environments affect the ESIPT process in derivatives of Phenol, 2-(diphenylamino)- is a key research focus, as solvent polarity can be used to tune the fluorescence emission and other photophysical behaviors. tandfonline.comfigshare.com

Methodological Frameworks and Theoretical Underpinnings in its Research

The investigation of Phenol, 2-(diphenylamino)- and its derivatives employs a combination of experimental and theoretical methods to elucidate their properties and behaviors.

Synthesis and Characterization: The synthesis of Phenol, 2-(diphenylamino)- has been reported through methods such as the ring-opening of benzoxazoles. researchgate.net The yield of such reactions can be optimized by screening different solvents and bases. researchgate.netsemanticscholar.org Characterization of the synthesized compounds typically involves spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm the molecular structure. researchgate.net

Theoretical and Computational Studies: Theoretical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TDDFT), are instrumental in understanding the electronic structure and photophysical properties of these molecules. figshare.comresearchgate.net These computational methods allow researchers to:

Optimize the ground state and excited state geometries of the molecules. tandfonline.com

Calculate the infrared vibrational spectra to analyze the strength of intramolecular hydrogen bonds. tandfonline.comtandfonline.com

Analyze the frontier molecular orbitals (HOMO and LUMO) to understand charge redistribution upon photoexcitation, which is a driving force for processes like ESIPT. tandfonline.comtandfonline.com

Construct potential energy curves to map the reaction pathways of photochemical processes. tandfonline.comfigshare.com

These theoretical insights are crucial for predicting how modifications to the molecular structure will influence its functional properties, thereby guiding the design of new materials. researchgate.net

Data Tables

Table 1: Physicochemical Properties of Phenol, 2-(diphenylamino)-

| Property | Value |

| CAS Number | 25069-88-9 |

| Molecular Formula | C₁₈H₁₅NO |

| Molecular Weight | 261.32 g/mol |

| Melting Point | 138-139 °C |

| Boiling Point | 397.2±25.0 °C (Predicted) |

| Density | 1.193±0.06 g/cm³ (Predicted) |

| pKa | 10.06±0.35 (Predicted) |

Data sourced from ChemicalBook. chemicalbook.com

Table 2: Synthesis Routes for Phenol, 2-(diphenylamino)-

| Precursors | Reaction |

| Iodo-benzene and 2-Aminophenol | Ullmann condensation |

| Carbazole and Iodo-benzene | Not specified |

Data sourced from Guidechem. guidechem.com

Structure

3D Structure

Properties

CAS No. |

25069-88-9 |

|---|---|

Molecular Formula |

C18H15NO |

Molecular Weight |

261.3 g/mol |

IUPAC Name |

2-(N-phenylanilino)phenol |

InChI |

InChI=1S/C18H15NO/c20-18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,20H |

InChI Key |

JZNQWCRANSQIBD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Phenol, 2 Diphenylamino and Its Structural Analogues

Chemo- and Regioselective Synthesis Strategies

The precise control of chemical reactions to target specific atoms or functional groups is paramount in the synthesis of complex molecules like 2-(diphenylamino)phenol. This section delves into various strategies that offer high selectivity in the formation of these compounds.

Metal-Catalyzed Coupling Reactions for C-N Bond Formation in Diphenylamino-Phenols

Metal-catalyzed cross-coupling reactions are powerful tools for constructing the crucial C-N bond in diphenylamino-phenols. The Buchwald-Hartwig amination and the Ullmann condensation are two of the most prominent methods.

The Buchwald-Hartwig amination utilizes a palladium catalyst to couple an aryl halide with an amine. slideshare.netorganic-chemistry.org This reaction is known for its versatility and functional group tolerance. ursinus.eduresearchgate.net For the synthesis of 2-(diphenylamino)phenol, this would typically involve the reaction of a 2-halophenol with diphenylamine (B1679370) in the presence of a palladium catalyst and a base. tcichemicals.comrsc.org The choice of ligand for the palladium catalyst is crucial for the reaction's success, with various phosphine-based ligands being developed to improve efficiency and substrate scope. rsc.org

The Ullmann condensation , a copper-catalyzed reaction, provides an alternative route for C-N bond formation. wikipedia.orgorganic-chemistry.org Traditionally, this reaction required harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements have led to the development of more efficient catalytic systems that operate under milder conditions. acs.org The Goldberg reaction, a variation of the Ullmann condensation, is specifically used for the synthesis of aryl amines. wikipedia.org

| Reaction | Catalyst | Typical Substrates | General Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium | Aryl halides/triflates, amines | Base, phosphine (B1218219) ligands | High functional group tolerance, milder conditions | Cost of palladium and ligands |

| Ullmann Condensation | Copper | Aryl halides, amines/alcohols | High temperatures, polar solvents | Lower catalyst cost | Often requires harsh conditions, lower functional group tolerance in traditional methods |

Ring-Opening Reactions of Heterocycles as Synthetic Pathways

An alternative and elegant approach to synthesizing 2-(diphenylamino)phenol and its analogues involves the ring-opening of heterocyclic precursors. This strategy can offer unique regioselectivity and access to complex structures. One such method involves the ligand-free, selective ring-opening of benzoxazoles with iodoarenes, catalyzed by copper ferrite (B1171679) (CuFe2O4) superparamagnetic nanoparticles. researchgate.net This heterogeneous catalyst can be easily separated and reused, adding to the method's practicality. researchgate.net

Another strategy involves the synthesis of diarylamines through a desulfinylative Smiles rearrangement of sulfinamides. nih.govacs.org This transition-metal-free method proceeds under mild conditions and provides access to sterically hindered diarylamines that are challenging to synthesize via traditional methods. nih.govacs.org

Strategic Derivatization of Phenolic and Aminic Moieties

The functionalization of the phenolic and aminic groups of 2-(diphenylamino)phenol allows for the creation of a diverse range of derivatives with tailored properties. mdpi.com The phenolic hydroxyl group can undergo various reactions, including etherification and esterification, to introduce different functionalities. smolecule.com Similarly, the diphenylamine moiety can be modified through electrophilic aromatic substitution on its phenyl rings. science.gov

The direct C-H functionalization of phenols is an increasingly important strategy for introducing substituents with high atom economy. nih.gov This approach avoids the need for pre-functionalized starting materials, making the synthesis more efficient. nih.gov For instance, various metal-catalyzed methods have been developed for the ortho-C-H functionalization of free phenols. nih.gov

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic methodologies, aiming to reduce environmental impact and improve efficiency.

Catalysis in Environmentally Benign Media

Performing reactions in environmentally friendly solvents, such as water, is a key aspect of green chemistry. Micellar catalysis has emerged as a powerful technique to facilitate organic reactions in aqueous media. nih.govpnas.org Surfactants form micelles in water, creating nanoreactors that can solubilize organic substrates and catalysts, thereby promoting the reaction. nih.govfigshare.comrsc.org This approach has been successfully applied to palladium-catalyzed C-N cross-coupling reactions. nih.govfigshare.com The use of biodegradable, sugar-based surfactants further enhances the green credentials of this method. rsc.org

Deep eutectic solvents (DESs) represent another class of green solvents that have been successfully employed in C-N coupling reactions. mdpi.com These solvents are typically composed of a mixture of a hydrogen bond donor and a hydrogen bond acceptor, are often biodegradable, and can be recycled. mdpi.com

| Solvent Type | Description | Advantages in Synthesis | Examples |

|---|---|---|---|

| Water (with Micellar Catalysis) | Utilizes surfactants to form micelles that act as nanoreactors for organic reactions. | Environmentally benign, can be recycled, enhances reaction rates. nih.govfigshare.com | Palladium-catalyzed aminations in aqueous solutions of natural saponins (B1172615) or designer surfactants. nih.govfigshare.com |

| Deep Eutectic Solvents (DESs) | Mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. | Often biodegradable, low toxicity, can be recycled, can act as both solvent and catalyst. mdpi.com | Ullmann coupling of bromobenzene (B47551) and aniline (B41778) in a Choline Chloride:Glycerol (1:2) mixture. mdpi.com |

Atom Economy and Reaction Efficiency Considerations

Atom economy and process mass intensity (PMI) are important metrics for evaluating the "greenness" of a chemical process. acs.orgacsgcipr.org Atom economy measures the proportion of reactant atoms that are incorporated into the desired product. Reactions with high atom economy, such as addition and rearrangement reactions, are inherently more efficient and generate less waste. acs.org

Process Mass Intensity (PMI) provides a broader measure of efficiency by considering the total mass of all materials used in a process (reactants, solvents, reagents, process aids) relative to the mass of the final product. acsgcipr.orgacsgcipr.org A lower PMI indicates a more efficient and greener process. Strategies to improve PMI include using catalytic rather than stoichiometric reagents, minimizing solvent usage, and developing one-pot or tandem reactions to reduce the number of purification steps. acsgcipr.orgrsc.org The Buchwald-Hartwig amination, for example, offers high atom economy compared to classical methods that may require protecting groups. ursinus.eduorgsyn.org

Optimization of Reaction Conditions and Yield Enhancement

Influence of Solvent Systems on Reaction Outcomes

The selection of an appropriate solvent is critical for maximizing the yield of Phenol (B47542), 2-(diphenylamino)-. Various solvent systems have been investigated, with their polarity and viscosity significantly impacting the reaction. rsc.orgacsgcipr.org

In one study, the synthesis of 2-(diphenylamino)phenol was explored through the ring-opening reaction of benzoxazole (B165842) with iodobenzene (B50100). rsc.org The reaction was tested in several solvents, including polyethylene (B3416737) glycol, ethylene (B1197577) glycol, diethylene glycol, and triethylene glycol. rsc.org Diethylene glycol proved to be the most effective, yielding 77% of the desired product after 2 hours. rsc.org In contrast, polyethylene glycol and ethylene glycol resulted in lower yields of 57% and 58%, respectively. rsc.org The decreased yield in triethylene glycol was attributed to its high viscosity, which hindered the dispersion of the solid catalyst. rsc.org

Aprotic, nonpolar solvents like toluene (B28343) and xylene are commonly used in Buchwald-Hartwig amination reactions, a key method for forming C-N bonds. acsgcipr.orgnumberanalytics.com However, for certain applications, it is desirable to replace these with more environmentally friendly alternatives. acsgcipr.org Research has shown that Buchwald-Hartwig reactions can be successfully carried out in water or even without a solvent. acsgcipr.org

The choice of solvent can also influence product distribution. For instance, in the Buchwald-Hartwig amination of p-bromotoluene with piperazine, the use of different solvents led to varying product selectivities. dtu.dk In this specific case, m-xylene (B151644) was identified as the most suitable solvent for achieving the desired monosubstituted aryl piperazine. dtu.dk

| Solvent System | Yield of 2-(diphenylamino)phenol (%) | Reaction Time (h) | Reference |

| Diethylene glycol | 77 | 2 | rsc.org |

| Ethylene glycol | 58 | 2 | rsc.org |

| Polyethylene glycol | 57 | 2 | rsc.org |

| DMA | 48 | 2 | researchgate.net |

Table 1. Effect of Different Solvents on the Yield of 2-(diphenylamino)phenol. rsc.orgresearchgate.net

Role of Base and Catalyst Loading in Reaction Kinetics

The choice of base and the amount of catalyst used are pivotal in controlling the rate and success of the synthesis of Phenol, 2-(diphenylamino)-.

In the synthesis via the ring-opening of benzoxazole, several carbonate bases were tested. rsc.org Cesium carbonate (Cs₂CO₃) was found to be the most effective, providing a 77% yield of 2-(diphenylamino)phenol after 2 hours. researchgate.net Potassium carbonate (K₂CO₃) also showed good reactivity, with a 66% yield. rsc.org In contrast, lithium carbonate (Li₂CO₃) and sodium carbonate (Na₂CO₃) were less effective, yielding only 2% and 19% of the product, respectively. rsc.org Other bases like potassium phosphate (B84403) (K₃PO₄), potassium bicarbonate (KHCO₃), and sodium bicarbonate (NaHCO₃) also resulted in lower yields. researchgate.net Organic bases such as pyridine, morpholine, piperidine, DABCO, and DBU were found to be unsuitable for this particular reaction. researchgate.net The concentration of the base is also important; the reaction did not proceed in the absence of a base, and using more than 2.5 equivalents of Cs₂CO₃ did not significantly improve the yield. researchgate.net

Catalyst loading also plays a crucial role. In a study on the hydroxylation of phenylboronic acid to phenol using a copper(II) catalyst, it was observed that the catalyst loading is directly proportional to the generation of phenol. mdpi.com A control experiment without the copper(II) catalyst did not yield any phenol. mdpi.com For the synthesis of 2-(diphenylamino)phenol via the ring-opening of benzoxazole, a 10 mol% catalyst loading was employed. rsc.org

| Base | Yield of 2-(diphenylamino)phenol (%) | Reaction Time (h) | Reference |

| Cs₂CO₃ | 77 | 2 | researchgate.net |

| K₂CO₃ | 66 | 2 | rsc.org |

| tBuOK | 60 | 2 | researchgate.net |

| K₃PO₄ | 29 | 2 | researchgate.net |

| KHCO₃ | 22 | 2 | researchgate.net |

| NaHCO₃ | 20 | 2 | researchgate.net |

| Na₂CO₃ | 19 | 2 | rsc.org |

| Li₂CO₃ | 2 | 2 | rsc.org |

Table 2. Influence of Various Bases on the Yield of 2-(diphenylamino)phenol. rsc.orgresearchgate.net

Scalable Synthetic Protocols for Research and Industrial Applications

The development of scalable synthetic methods is crucial for transitioning a chemical process from laboratory research to industrial production. uark.edu For Phenol, 2-(diphenylamino)-, this involves designing protocols that are not only efficient and high-yielding but also economically viable and safe on a larger scale.

One example of a scalable synthesis is the gram-scale reaction conducted for the synthesis of 2-(diphenylamino)phenol via the ring-opening of benzoxazole. rsc.org In this instance, 0.71 g of benzoxazole and 3.67 g of iodobenzene were reacted under optimized conditions to produce 1.36 g of 2-(diphenylamino)phenol, which corresponds to an 87% isolated yield. rsc.org This demonstrates the potential for this method to be applied on an industrial scale. rsc.org

The principles of reaction design and optimization are vital for developing scalable processes. sigmaaldrich.com This includes considering factors such as the quality of reactants, reaction conditions (temperature, pressure, agitation), and the type of reaction equipment used. mt.com For industrial applications, moving from batch to continuous flow reactors can offer advantages in terms of control and efficiency. nih.gov

The production of many chemicals on an industrial scale, such as 2,4-dichlorophenoxyacetic acid and lactic acid, provides insights into the considerations for large-scale synthesis. researchgate.netmdpi.com These include raw material sourcing, waste minimization, and process safety. researchgate.net For instance, in the production of nylon 6,6, a continuous, multi-reactor system is employed to handle large volumes and ensure consistent product quality. uark.edu Such strategies could be adapted for the large-scale production of Phenol, 2-(diphenylamino)- and its derivatives.

Theoretical and Computational Chemistry Studies of Phenol, 2 Diphenylamino

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The arrangement of electrons within a molecule dictates its chemical reactivity, spectroscopic behavior, and electronic properties. For Phenol (B47542), 2-(diphenylamino)-, the interaction between the electron-donating diphenylamino group and the phenolic moiety creates a sophisticated electronic system.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netresearchgate.net DFT calculations are commonly employed to optimize the molecular geometry of compounds like Phenol, 2-(diphenylamino)- and to determine their ground-state properties. researchgate.netmdpi.com Functionals such as B3LYP are frequently used in combination with basis sets like 6-31G(2d,2p) or TZVP to perform these calculations. mdpi.comd-nb.info

For related and more complex derivatives, such as 2-(benzo[d]thiazol-2-yl)-4-(diphenylamino)phenol, molecular geometries are optimized using DFT and time-dependent DFT (TDDFT) to understand both ground and excited states. mdpi.com These calculations confirm the stability of optimized molecular systems and provide foundational data on bond lengths, angles, and energies. researchgate.net The insights gained from these related compounds suggest that for Phenol, 2-(diphenylamino)-, DFT would reveal a non-planar structure due to the steric repulsion between the phenyl rings of the diphenylamino group and the phenol ring.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). umich.edu The energy difference between them, the HOMO-LUMO gap, is a critical parameter that helps to characterize the chemical reactivity and kinetic stability of a molecule. researchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited.

In molecules containing a diphenylamino group, the HOMO is often localized on the electron-rich diphenylamino moiety, while the LUMO is distributed over the acceptor part of the molecule. researchgate.net The energy gap is a crucial factor in intramolecular charge transfer (ICT) processes. tandfonline.com Theoretical studies on related diphenylamino-substituted phenols show that the HOMO-LUMO energy gap is influenced by factors such as solvent polarity and the presence of other functional groups. uninsubria.itresearchgate.net For instance, derivatives can exhibit tunable gaps, which is a key property for applications in optoelectronics. researchgate.net

Below is a table of representative HOMO-LUMO energy gaps calculated for related diphenylamino compounds, illustrating the typical range of these values.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method |

| 4-(diphenylamino)-2,6-di(10H-phenoxazin-10-yl)benzonitrile | -5.48 | -2.13 | 3.35 | B3LYP/6-311+G** |

| Platinum(II) complex with diphenylamino ligand | -5.70 | -2.32 | 3.38 | B3LYP/LanL2DZ/6-31G(d) |

| 2-((7-(diphenylamino)pyren-1-yl)methylene)malononitrile | -5.1768 | -2.7161 | 2.4607 | B3LYP/6-31G |

This table presents data for related compounds to illustrate the concept, as specific data for Phenol, 2-(diphenylamino)- was not available in the searched literature.

The charge density distribution describes how electrons are spread throughout the molecule. In Phenol, 2-(diphenylamino)-, the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group are regions of higher electron density. Methods like Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) are used to analyze charge distribution and intermolecular interactions. researchgate.nettandfonline.com

Upon photoexcitation, a molecule transitions from its ground electronic state (S₀) to an excited state (S₁). This process is often accompanied by a significant redistribution of electron density. csic.es In many diphenylamino-phenol systems, this redistribution leads to an intramolecular charge transfer (ICT) from the diphenylamino donor to the phenol acceptor. mdpi.comuninsubria.it This charge reorganization is a crucial factor in photophysical phenomena such as excited-state intramolecular proton transfer (ESIPT). uninsubria.itcsic.es Charge difference density (CDD) analysis can be used to visualize the change in electron density between the ground and excited states, clearly showing the direction of charge transfer. csic.es

Conformational Analysis and Molecular Dynamics Simulations

The diphenylamino group is not planar; its phenyl rings are twisted out of the plane of the nitrogen atom to minimize steric hindrance. osti.gov This inherent twist, combined with rotation around the C-N bonds connecting the diphenylamino group to the phenol ring, results in a complex conformational landscape. The rotation around these bonds is not free and is restricted by an energy barrier.

Studies on related N-arylanilines show that the rotational barriers around the N-Ar bonds can be significant and are influenced by the electronic nature of the substituents. osti.gov For example, electron-withdrawing groups on one aromatic ring can increase the double bond character of the C-N bond through resonance, thereby increasing the rotational barrier. osti.gov In Phenol, 2-(diphenylamino)-, the steric clash between the hydrogen atoms on the phenyl rings of the diphenylamino group and the hydroxyl group on the phenol ring contributes significantly to the rotational barrier. The energy required to overcome this barrier can be quantified using computational methods to map the potential energy surface (PES) for rotation. semanticscholar.org

Below is a table of calculated rotational barriers for related substituted anilines and ureas, providing context for the energy scales involved.

| Compound | Rotational Bond | Rotational Barrier (kcal/mol) | Computational Method |

| N-(pyridin-4-yl)-2-isopropylaniline (protonated) | N-pyridinium | >22 | Not Specified |

| Phenylurea | C(sp²)-N | 9.4 | MP2/aug-cc-pVDZ |

| Phenylurea | N-C(aryl) | 2.4 | MP2/aug-cc-pVDZ |

This table presents data for related compounds to illustrate the concept, as specific data for Phenol, 2-(diphenylamino)- was not available in the searched literature. osti.govsemanticscholar.org

The conformation of a molecule, specifically the dihedral angles between its aromatic rings, has a profound impact on its electronic properties. The degree of conjugation between the diphenylamino group and the phenol ring is highly dependent on the torsional angle between them. A more planar conformation allows for greater π-orbital overlap, leading to enhanced electronic communication between the donor and acceptor moieties.

Photophysical Property Simulations and Excited State Dynamics

Theoretical and computational chemistry provides powerful tools to investigate the intricate photophysical and photochemical processes that occur in molecules upon excitation by light. For Phenol, 2-(diphenylamino)-, also known as 2-hydroxydiphenylamine (2-HDPA), computational studies, particularly those employing Time-Dependent Density Functional Theory (TD-DFT), are instrumental in elucidating its excited-state behavior. While direct computational studies on 2-HDPA are limited in the public domain, extensive research on its derivatives, such as 2-(benzo[d]thiazol-2-yl)-4-(diphenylamino)phenol, offers significant insights into the probable photophysical characteristics of the parent molecule.

Excited State Intramolecular Proton Transfer (ESIPT) is a photophysical process where a molecule, upon electronic excitation, undergoes a rapid transfer of a proton between two functional groups within the same molecule. researchgate.net This process often leads to the formation of a transient tautomer with distinct electronic and emissive properties. In molecules like Phenol, 2-(diphenylamino)-, the presence of a hydroxyl group (proton donor) and a nitrogen atom (proton acceptor) in proximity creates a favorable environment for ESIPT.

Upon photoexcitation to the first singlet excited state (S1), a significant redistribution of electron density is expected. Theoretical simulations on related compounds indicate that the acidity of the phenolic proton and the basicity of the imine nitrogen increase in the excited state, which provides the driving force for the proton transfer. researchgate.netnih.gov This is often accompanied by a strengthening of the intramolecular hydrogen bond in the S1 state. nih.govmdpi.com

The ESIPT process can be visualized by constructing potential energy curves (PECs) for both the ground state (S0) and the first excited state (S1) along the proton transfer coordinate. nih.govnih.gov For ESIPT to be efficient, the potential energy barrier for proton transfer in the excited state must be low, allowing for an ultrafast transformation from the initial excited enol form (E) to the keto tautomer form (K). nih.gov The resulting keto tautomer is typically energetically favored in the excited state and is responsible for a characteristic fluorescence emission with a large Stokes shift (a significant difference between the absorption and emission wavelengths). researchgate.net

Computational studies on derivatives of 2-HDPA have shown that the energy barrier for ESIPT in the S1 state is indeed very small, confirming that this is a thermodynamically and kinetically favorable process. nih.gov For instance, in a study on 2-(2′-hydroxy-5′-bromo)phenylbenzimidazole, the calculated energy barrier for proton transfer in the S1 state was only 1.5 kcal/mol. nih.gov

Table 1: Calculated Bond Lengths (Å) and Bond Angles (°) related to the Intramolecular Hydrogen Bond in the Ground (S0) and First Excited (S1) States for a Representative ESIPT Molecule.

| Parameter | Ground State (S0) | First Excited State (S1) |

| O1–H2 (Å) | 0.998 | 1.015 |

| H2–N3 (Å) | 1.690 | 1.639 |

| **O1–H2–N3 (°) ** | - | - |

| Data derived from studies on 2-(2′-hydroxy-5′-bromo)phenylbenzimidazole, a related ESIPT compound. nih.gov |

The surrounding solvent environment can significantly influence the excited-state dynamics, including the ESIPT process. Theoretical studies incorporating solvent effects, often using the Polarizable Continuum Model (PCM), have revealed that the polarity of the solvent can modulate the photophysical properties of molecules capable of ESIPT. nih.govrsc.org

In nonpolar solvents, the intramolecular hydrogen bond is often stronger, and the ESIPT process is typically more favorable. rsc.org As the solvent polarity increases, the solute-solvent interactions can compete with the intramolecular hydrogen bond, potentially leading to a higher energy barrier for proton transfer or even favoring alternative relaxation pathways. nih.gov This can manifest as changes in the fluorescence quantum yield and the emission wavelength. For some systems, increasing solvent polarity has been shown to promote the ESIPT process. nih.gov

Simulations on derivatives of 2-HDPA have shown that with increasing solvent polarity, a blue shift in the maximum absorption peaks is often observed. nih.gov The effect on the ESIPT reaction itself can vary depending on the specific molecular structure. For some related compounds, it has been found that the ESIPT process is more favorable in nonpolar solvents, while for others, polar solvents can promote the reaction. nih.govrsc.org

Table 2: Calculated Maximum Absorption Wavelengths (nm) in Different Solvents for a Representative ESIPT Molecule.

| Solvent | Dielectric Constant (ε) | Calculated λ_abs (nm) |

| Cyclohexane | 2.02 | 344.0 |

| Dichloromethane | 8.93 | 342.4 |

| Tetrahydrofuran | 7.58 | 342.0 |

| Acetonitrile (B52724) | 37.5 | 339.6 |

| Methanol | 32.7 | 338.0 |

| Data derived from studies on 2-(2′-hydroxy-5′-bromo)phenylbenzimidazole. nih.gov |

Upon absorption of light, a molecule is promoted from its ground singlet state (S0) to an excited singlet state (S1, S2, etc.). bris.ac.uk In a singlet state, all electron spins are paired. bris.ac.uk The molecule can then relax back to the ground state via fluorescence (emission of a photon) or through non-radiative processes.

Alternatively, the molecule in the S1 state can undergo intersystem crossing (ISC) to a triplet state (T1). In a triplet state, there are two unpaired electrons with parallel spins. rsc.org The transition from a triplet state back to the ground singlet state is spin-forbidden, resulting in a much longer lifetime for the triplet state compared to the singlet state. The emission from a triplet state is known as phosphorescence.

The energy difference between the lowest singlet and triplet excited states (the S1-T1 gap, or ΔE_ST) is a crucial parameter that governs the efficiency of intersystem crossing and the potential for phosphorescence. rsc.org Computational methods can be used to calculate the energies of these states and predict the ΔE_ST. For many organic molecules, the triplet state is lower in energy than the corresponding singlet state. bris.ac.uk Theoretical studies on derivatives of 2-(2-hydroxyphenyl)-1,3,4-oxadiazole have shown that these compounds can exhibit phosphorescence, indicating the population of triplet states. nih.gov

Computational chemistry is a powerful tool for predicting the pathways of chemical reactions and identifying the high-energy transition states that connect reactants and products. e3s-conferences.org For photochemical reactions, this involves mapping the potential energy surfaces of the excited states to find the most likely reaction coordinates.

For diphenylamine (B1679370) derivatives, a known photochemical reaction is the conversion to carbazoles. This reaction is thought to proceed through the excited state, involving cyclization and subsequent hydrogen elimination. Theoretical calculations can model this process by identifying the transition state for the ring-closure step and calculating its energy barrier. This provides insight into the feasibility and kinetics of the photoreaction.

Furthermore, computational methods can be used to study other potential reactions, such as photooxidation. For instance, studies on m-hydroxydiphenylamine have shown that photosensitized oxidation can occur, leading to the formation of N-(3-hydroxyphenyl)-p-benzoquinoneimine. researchgate.net Theoretical models can help elucidate the mechanism of such reactions by calculating the energies of intermediates and transition states, and by assessing the role of reactive oxygen species like singlet oxygen. researchgate.net

The prediction of reaction mechanisms involves several computational steps:

Optimization of the geometries of reactants, products, and potential intermediates.

Locating the transition state structure connecting the reactant and product on the potential energy surface. This is often the most challenging part of the calculation. e3s-conferences.org

Calculation of the vibrational frequencies to confirm that the optimized structures are true minima (all real frequencies) or transition states (one imaginary frequency).

Calculation of the reaction energies and activation barriers to determine the thermodynamic and kinetic feasibility of the proposed mechanism.

Mechanistic Investigations of Reactions Involving Phenol, 2 Diphenylamino

Redox Chemistry and Electron Transfer Mechanisms

The redox behavior of Phenol (B47542), 2-(diphenylamino)- is characterized by its capacity to undergo both oxidation and reduction, processes that are fundamental to its role in various chemical systems, including as an antioxidant. wikipedia.org The mechanisms of these transformations often involve proton-coupled electron transfer (PCET), where the transfer of an electron and a proton are closely linked. nih.govdtu.dk Such PCET reactions are critical in a wide range of chemical and biological energy conversion processes. nih.govacs.orgnih.gov The rates and mechanisms of these reactions are significantly influenced by the solvent, the nature of the reactants, and the substituents on the phenol ring. researchgate.netacs.org

Phenols can be readily oxidized to form quinones, a class of compounds characterized by a conjugated six-membered ring with two carbonyl groups. pearson.comlibretexts.orglibretexts.org The oxidation of Phenol, 2-(diphenylamino)- can lead to the formation of corresponding quinone-imine derivatives. This transformation is significant as quinones play a role in various biological and chemical processes, including acting as intermediates in the oxidative degradation of phenolic antioxidants. libretexts.orglibretexts.orgresearchgate.net

The oxidation process can be initiated by various oxidizing agents or through electrochemical and photochemical methods. researchgate.net For instance, the oxidation of phenols by agents like chromic acid yields benzoquinones. libretexts.orglibretexts.org Hypervalent iodine(III) reagents have also proven effective for the oxidative dearomatization of phenols to produce quinones and related cyclohexadienones. nih.gov Mechanistically, the oxidation often proceeds through a phenoxyl radical intermediate, which is then further oxidized to the quinone species. researchgate.net In the presence of metal catalysts, such as iron(III) chloride, oxidative coupling reactions can occur, linking phenolic units. acs.org The formation of quinones from phenolic compounds is also a recognized pathway in their environmental degradation and metabolism. researchgate.net

Table 1: Examples of Reagents for Phenol Oxidation

| Oxidizing Agent/Method | Product Type | Reference |

|---|---|---|

| Chromic Acid | p-Benzoquinone | libretexts.orglibretexts.org |

| Hypervalent Iodine(III) Reagents | Cyclohexadienones, Naphthoquinones | nih.gov |

| FeCl₃ | Coupled Phenolic Products | acs.org |

| Dioxygenases (in biodegradation) | Catechol | nih.gov |

The reduction of diphenylamine (B1679370) derivatives can lead to the formation of various amine products. While specific studies on the reductive pathways of Phenol, 2-(diphenylamino)- are limited, related research on similar compounds provides mechanistic insights. For instance, research on 4-hydroxydiphenylamine (B52144) indicates that reductive transformations can occur through electrochemical methods or metal-catalyzed hydrogen transfer reactions. smolecule.com These processes can modify both the aromatic rings and the functional groups. smolecule.com

In broader contexts, catalytic systems have been developed for the tandem reduction and decarboxylation of hydroxybenzoic acids to produce substituted phenols. nih.govacs.org These reactions often utilize bimetallic nanoparticles and operate under a hydrogen atmosphere, highlighting the role of catalytic surfaces and hydrogen in the reduction process. nih.govacs.org Furthermore, the biodegradation of diphenylamine itself has been shown to proceed via dioxygenation, leading to the formation of aniline (B41778) and catechol, which are then further degraded. nih.gov This biological pathway represents an environmentally relevant reductive transformation of the diphenylamine scaffold. nih.gov

Phenol, 2-(diphenylamino)- can form radical species, which is central to its function as a radical-trapping antioxidant. researchgate.net The reaction of phenols with free radicals can proceed through several mechanisms, including hydrogen atom transfer (HAT), where the phenolic proton is abstracted, or proton-coupled electron transfer (PCET). researchgate.netacs.org The stability of the resulting phenoxyl radical is a key factor in the antioxidant efficacy of the parent molecule.

The diphenylamine moiety contributes significantly to the stability of radical intermediates. The stability of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, which contains a diphenylamino group, is attributed to the delocalization of the unpaired electron across the molecule, a "push-pull" effect between the electron-donating diphenylamino part and an electron-accepting part. nih.govencyclopedia.pub Similarly, diarylamine substitution has been shown to dramatically improve the stability of other organic radicals. chinesechemsoc.org The association with surfaces, such as those of transition metal oxides on particulate matter, can also impart significant stabilization to phenoxyl radicals, allowing them to persist in the environment. nih.gov The formation of Ni(II)-phenoxyl radical complexes from the reaction of Ni(II)-phenol complexes with oxygen has also been observed, indicating that metal coordination can play a role in radical generation and stability. rsc.org

Photochemical Reactivity and Excited State Reaction Pathways

The absorption of light can promote Phenol, 2-(diphenylamino)- to an electronically excited state, opening up various photochemical reaction pathways. The specific outcome of photoexcitation is not solely dependent on the amount of light absorbed but on various energy redistribution mechanisms that follow electronic excitation. nih.gov For phenolic compounds, these pathways can include proton transfer, electron transfer, and cyclization reactions. smolecule.comtandfonline.com

Theoretical studies on a structurally similar compound, 2-(benzo[d]thiazol-2-yl)-4-(diphenylamino)phenol, reveal that upon photoexcitation, an excited-state intramolecular proton transfer (ESIPT) can occur. tandfonline.com In this process, charge redistribution in the excited state strengthens an intramolecular hydrogen bond, providing the driving force for the proton to transfer from the hydroxyl group to a nearby acceptor atom. tandfonline.com The polarity of the solvent can have a significant impact on this process. tandfonline.com Other photochemical reactions observed for related diphenylamine derivatives include photocyclization. smolecule.com

Photoinduced electron transfer (PET) is a key process in the photochemistry of many phenolic compounds. scienceopen.com PET involves the transfer of an electron from a donor molecule to an acceptor molecule following the absorption of light by one of the species. In many cases, this electron transfer is coupled with proton transfer, a process known as photoinduced proton-coupled electron transfer (PCET). acs.orgnih.gov

PCET is fundamental to energy conversion in numerous chemical and biological systems, including artificial photosynthesis mimics. acs.orgnih.gov In these systems, a phenol moiety can act as a photo-oxidizable donor. nih.gov The mechanism can be either sequential (photoexcitation followed by electron transfer, then proton transfer) or concerted (direct photoexcitation to a state involving both electron and proton transfer). acs.org The efficiency of PET processes involving phenols can be enhanced by factors such as the presence of halogen substituents or by facilitating the transfer of electrons from a semiconductor surface to the solution, which promotes the mineralization of contaminants like phenol. scienceopen.comrsc.org Theoretical studies on related molecules show that photoexcitation leads to a reorganization of electronic densities, which facilitates the transfer process. tandfonline.com

Table 2: Key Photochemical Processes Involving Phenolic Structures

| Process | Description | Key Factors | Reference |

|---|---|---|---|

| Excited-State Intramolecular Proton Transfer (ESIPT) | Intramolecular transfer of a proton in the excited state, driven by photoinduced charge redistribution. | Intramolecular H-bond, Solvent Polarity | tandfonline.com |

| Photoinduced Electron Transfer (PET) | Transfer of an electron from a donor to an acceptor following photoexcitation. | Electronic Properties of Donor/Acceptor | scienceopen.com |

| Photoinduced Proton-Coupled Electron Transfer (PCET) | A process where both an electron and a proton are transferred, triggered by light absorption. | H-bonding, Electron-withdrawing/donating groups | acs.orgnih.gov |

| Photocyclization | Formation of a new ring within the molecule as a result of photoexcitation. | Molecular Structure, Solvent | smolecule.com |

Coordination Chemistry and Ligand Behavior

Phenol, 2-(diphenylamino)- possesses both a phenolic hydroxyl group and an amino nitrogen, making it a potential N,O-donor ligand for coordination with metal ions. nih.gov The ability of phenol-containing ligands to form stable complexes with a wide range of transition metals is well-documented. nih.govrasayanjournal.co.in The diphenylamino group, known for its strong electron-donating nature, can significantly influence the electronic and photophysical properties of the resulting metal complexes. mdpi.comsemanticscholar.org

The coordination typically involves the deprotonation of the phenolic hydroxyl group to form a phenolate (B1203915) oxygen donor and the coordination of the amino nitrogen atom to the metal center. rasayanjournal.co.in This chelation results in the formation of stable ring structures. The geometry and stability of the resulting metal complexes are influenced by the nature of the metal ion, the solvent system used for synthesis, and the steric and electronic properties of the ligand itself. researchgate.net

The formation of metal complexes with aminophenol-type ligands can be confirmed through various spectroscopic and analytical techniques. Infrared (IR) spectroscopy is a key tool for verifying coordination. A characteristic shift in the stretching frequency of the azomethine group (if present) or changes in the bands corresponding to the Ar-O and the appearance of new bands at lower frequencies corresponding to M-O and M-N bonds are indicative of complex formation. rasayanjournal.co.in For instance, in a study of complexes with a similar Schiff base ligand, the ν(CH=N) frequency decreased upon coordination, and new bands for M-O and M-N vibrations appeared in the 538-422 cm⁻¹ region. rasayanjournal.co.in

UV-Visible spectroscopy also provides evidence of complexation. The formation of a complex is often accompanied by a shift in the maximum absorption wavelength (λmax) compared to the free ligand and the metal salt, indicating a change in the electronic environment upon coordination. researchgate.net For example, the synthesis of a Cu(II)-4-aminophenol complex showed a significant blue shift from 817 nm (for the copper salt) to 421 nm. researchgate.net

| Technique | Observation | Interpretation |

|---|---|---|

| FT-IR (cm⁻¹) | ν(C=N) shifts from 1641 to ~1620. New bands at 538-502 (M-O) and 447-422 (M-N). | Coordination of azomethine nitrogen and phenolic oxygen to the metal center. rasayanjournal.co.in |

| ESR | G value indicates unpaired electron is primarily in the d(x²-y²) orbital. | Suggests a distorted tetrahedral or square planar geometry around the Cu(II) ion. rasayanjournal.co.in |

| UV-Vis (nm) | λmax shifts from 817 (CuSO₄) to 421 (complex). | Formation of the Cu(II) complex with a strong ligand field. researchgate.net |

Metal complexes derived from phenolic ligands often exhibit significant catalytic activity in various organic transformations, particularly oxidation reactions. semanticscholar.orgorientjchem.org The presence of a metal center can facilitate electron transfer processes, and the ligand framework can be tailored to enhance stability and selectivity.

Complexes of metals like copper, manganese, and iron with phenolic ligands have been investigated for their ability to catalyze the oxidation of substrates like phenol itself, often using hydrogen peroxide as an environmentally friendly oxidant. orientjchem.org The catalytic efficiency of these complexes can be significantly higher than that of the simple metal salts, demonstrating the crucial role of the organic ligand in enhancing catalytic performance. orientjchem.org

The mechanism of such catalytic oxidations can be complex. In some systems, the reaction kinetics follow the Michaelis-Menten model, which involves the initial formation of a catalyst-substrate intermediate complex. This intermediate then transforms the bound substrate into the product. orientjchem.org The catalytic cycle may involve the metal center cycling through different oxidation states. For example, in the oxidation of substituted phenols by a cupric-superoxo complex, the reaction is initiated by a rate-limiting HAT from the phenol to the complex. nih.gov This is followed by the coupling of the resulting phenoxyl radical to a second equivalent of the copper complex, leading to the final oxidized products. nih.gov The specific pathway and products can depend on the substituents on the phenolic substrate. nih.gov

Applications in Advanced Materials Science and Organic Electronics

Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Materials

In the realm of OLEDs, materials based on the diphenylamino framework are integral to achieving high efficiency and long operational lifetimes. rsc.org These materials function primarily as hole-transporting layers and as key components in emissive materials, where their electronic properties can be finely tuned.

Efficient hole injection and transport are critical for the performance of OLEDs, and materials incorporating the diphenylamino group are among the most effective Hole Transporting Materials (HTMs). researchgate.netrsc.org The nitrogen atom in the DPA group possesses a lone pair of electrons that contributes to a high HOMO energy level. This alignment reduces the energy barrier for hole injection from the anode (typically indium tin oxide, ITO) and facilitates the efficient transport of positive charge carriers to the emissive layer. acs.org

The charge transport mechanism in these amorphous organic films is typically described as a hopping process, where holes "hop" between adjacent molecules under an applied electric field. The rate of hopping is influenced by the reorganization energy of the molecule (the energy required to distort the molecular geometry upon accepting a charge) and the electronic coupling between neighboring molecules. frontiersin.org Triphenylamine (B166846) derivatives, including structures related to 2-(diphenylamino)phenol, are known for their low reorganization energies, which promotes high hole mobility. acs.orgrsc.org

Furthermore, the non-planar, propeller-like structure of the DPA group helps to inhibit crystallization and maintain a stable amorphous morphology in thin films. rsc.org This is crucial for preventing device failure and ensuring long operational lifetimes. Widely used HTMs like TAPC (1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane) and NPB (N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine) feature the DPA core and are benchmarks in the field due to these favorable properties. mdpi.com

| HTM Compound | Core Structure | HOMO Level (eV) | Hole Mobility (cm²/Vs) | Glass Transition Temp. (°C) |

|---|---|---|---|---|

| NPB | Diphenylamine (B1679370) | -5.4 to -5.5 | ~10⁻⁴ | 95 |

| TAPC | Diphenylamine | -5.5 | ~10⁻² | 130 |

| TPA-2ACR | Diphenylamine/Acridine | -5.35 | Not Reported | 422 |

The strong electron-donating nature of the diphenylamino group makes it an excellent component for creating emissive materials, particularly within a donor-acceptor (D-A) architecture. researchgate.net In these systems, the DPA group serves as the donor, and it is chemically linked to an electron-accepting moiety. Upon electrical excitation, an intramolecular charge transfer (ICT) occurs from the donor to the acceptor, which governs the emission properties of the molecule. researchgate.net

The emission wavelength (color) of these D-A emitters can be systematically tuned. By pairing a strong donor like DPA with acceptors of varying electron-withdrawing strength, the energy of the ICT state can be precisely controlled, allowing for emission across the visible spectrum from blue to red. mdpi.comnih.gov For example, coupling DPA with a weak acceptor may result in blue or green emission, while a very strong acceptor will shift the emission to orange or red.

This principle is fundamental to the design of advanced emitters, including those that exhibit Thermally Activated Delayed Fluorescence (TADF). In TADF molecules, the D-A structure is often designed with a significant twist between the donor and acceptor units. This spatial separation of the HOMO (on the DPA donor) and the LUMO (on the acceptor) leads to a very small energy gap between the singlet and triplet excited states. researchgate.net This allows triplet excitons, which are typically non-emissive in fluorescent OLEDs, to be converted back into emissive singlet excitons through thermal energy, dramatically increasing the theoretical maximum efficiency of the device. researchgate.net

A standard OLED consists of a multi-layer structure where an HTL and an electron-transport layer (ETL) sandwich an emissive layer (EML). jmaterenvironsci.com The use of high-quality, DPA-based HTLs ensures efficient hole injection and confinement of excitons within the EML, leading to improved device performance. researchgate.netnih.gov

The performance of an OLED is quantified by several key parameters:

External Quantum Efficiency (EQE %): The ratio of photons emitted from the device to the number of electrons injected.

Luminance (cd/m²): The intensity of light emitted per unit area.

Current Efficacy (cd/A): A measure of the light output for a given current.

Power Efficacy (lm/W): A measure of the light output for a given electrical power input.

Commission Internationale de l'Eclairage (CIE) Coordinates: A pair of values (x, y) that define the exact color of the emitted light.

Devices incorporating DPA-based materials have demonstrated exceptional performance. For example, phosphorescent OLEDs using TPA-2ACR as the hole-transporting material achieved a high EQE of 21.59% with green emission. mdpi.com In another example, TADF emitters based on a dibenzophenazine acceptor linked to donor groups achieved EQEs up to 20.5% and extremely high luminance values. researchgate.net

| Device Role of DPA-based Material | Device Emitter Type | Max. EQE (%) | Max. Luminance (cd/m²) | Emission Color | CIE (x, y) |

|---|---|---|---|---|---|

| HTL (TPA-2ACR) | Phosphorescent (Green) | 21.59 | Not Reported | Green | Not Reported |

| Emitter (Dibenzophenazine-based) | TADF | 20.5 | 85,000 | Green-Yellow | Not Reported |

| Emitter (PTZ-BP) | TADF (White) | 6.2 | Not Reported | White | (0.33, 0.38) |

Chemical Sensors and Chemoresponsive Materials (Non-Biological/Non-Clinical)

The integration of the 2-(diphenylamino)phenol scaffold into molecular probes has led to the creation of highly effective chemical sensors. These sensors are capable of detecting a variety of non-biological and non-clinical analytes through changes in their optical properties, particularly fluorescence.

Derivatives of 2-(diphenylamino)phenol have been successfully employed in the design of fluorescent chemosensors for the detection of various analytes, including metal ions and nitroaromatic compounds, which are components of some explosives. These sensors are designed to exhibit a significant change in their fluorescence intensity or wavelength upon selective binding with a target analyte.

For instance, Schiff base derivatives incorporating the 2-(diphenylamino)phenol unit have demonstrated high sensitivity and selectivity for certain metal ions. A chemosensor, (E)-2-((4-(diphenylamino)benzylidene)amino)phenol, was synthesized and showed a "turn-on" fluorescence response for the rapid and sensitive detection of Cu²⁺ ions. researchgate.netresearchgate.net The association constant for the complex formed between the sensor and Cu²⁺ was determined to be 1.96 × 10⁷ M⁻¹ in acetonitrile (B52724) (CH₃CN) and 5.43 × 10⁷ M⁻¹ in a mixed solvent system of CH₃CN and water. The limit of detection was found to be as low as 1.8 × 10⁻⁷ M and 8.5 × 10⁻⁷ M in the respective solvent systems. researchgate.net

Furthermore, triphenylamine-based chemosensors, which share the core diphenylamino functional group, have been developed for the detection of multiple metal ions such as Fe³⁺, Al³⁺, and Zn²⁺. nih.govresearchgate.net The sensing behavior of these probes is often solvent-dependent, allowing for tunable selectivity. For example, a para-substituted derivative, 2-(((4-(9H-carbazol-9-yl)phenyl)imino)methyl)-5-(diphenylamino)phenol (para-CPDP), exhibited a selective fluorescence turn-on for Zn²⁺ in dimethylformamide (DMF) with a detection limit of 6.0 µM. nih.govresearchgate.net This sensor also showed colorimetric responses to Fe³⁺ and Al³⁺, with detection limits of 10 µM and 500 µM, respectively. nih.govresearchgate.net

The application of such fluorescent probes extends to the detection of nitroaromatic compounds. Polymers containing triphenylamine derivatives have been investigated for their ability to detect explosives like trinitrotoluene (TNT), dinitrotoluene (DNT), and picric acid (PA) through fluorescence quenching. mdpi.com Porous polymers with large surface areas enhance the sensitivity of detection by pre-concentrating the explosive molecules. mdpi.com

Table 1: Performance of Fluorescent Probes Based on 2-(Diphenylamino)phenol and Related Structures

| Sensor | Analyte | Solvent | Detection Limit | Response Type |

|---|---|---|---|---|

| (E)-2-((4-(diphenylamino)benzylidene)amino)phenol | Cu²⁺ | CH₃CN | 1.8 × 10⁻⁷ M | Fluorescence Turn-on |

| (E)-2-((4-(diphenylamino)benzylidene)amino)phenol | Cu²⁺ | CH₃CN/H₂O | 8.5 × 10⁻⁷ M | Fluorescence Turn-on |

| para-CPDP | Zn²⁺ | DMF | 6.0 µM | Fluorescence Turn-on |

| para-CPDP | Fe³⁺ | DMF | 10 µM | Colorimetric |

| para-CPDP | Al³⁺ | DMF | 500 µM | Colorimetric |

The detection mechanism of these fluorescent probes is often based on processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and chelation-enhanced fluorescence (CHEF). In the case of the Cu²⁺ sensor, the binding of the metal ion to the Schiff base ligand restricts the C=N isomerization and facilitates the CHEF process, leading to a significant enhancement in fluorescence.

For the detection of Fe³⁺ and Al³⁺ by the triphenylamine-based chemosensors, the mechanism involves the hydrolysis of the imine bond in the presence of these Lewis acidic metal ions. nih.govresearchgate.net This chemical reaction leads to a change in the electronic properties of the molecule and, consequently, a colorimetric response. The selectivity of these sensors for specific analytes is a crucial aspect of their development. Competitive experiments are conducted where the sensor is exposed to a mixture of different ions to ensure that it responds selectively to the target analyte. For example, the Cu²⁺ sensor demonstrated high selectivity over other metal ions. researchgate.netresearchgate.net Similarly, the triphenylamine-based probes could distinguish between Fe³⁺, Al³⁺, and Zn²⁺ based on their different responses in different solvents. nih.govresearchgate.net

Functional Polymers and Electrochromic Materials

The incorporation of the 2-(diphenylamino)phenol moiety into polymer structures has led to the development of functional polymers with interesting electrochromic properties. Electrochromic materials can change their color in response to an applied electrical potential, making them suitable for applications such as smart windows, displays, and electronic paper.

Phenol (B47542), 2-(diphenylamino)- and its derivatives can be used as monomers in the synthesis of various polymers, including polyamides and polyimides. rsc.orgnih.gov The introduction of the bulky, propeller-shaped triphenylamine (a core component of 2-(diphenylamino)phenol) unit into the polymer backbone can enhance the solubility and processability of the resulting polymers. nih.gov These polymers often exhibit excellent thermal stability. rsc.org

For example, electroactive polyamides containing bis(diphenylamino)-fluorene units have been synthesized. rsc.org These polymers demonstrated excellent solubility in a range of organic solvents and high thermal stability. rsc.org The incorporation of such electroactive units endows the polymers with redox activity and electrochromic behavior.

Polymers containing the 2-(diphenylamino)phenol moiety are redox-active due to the presence of the diphenylamine group, which can undergo reversible oxidation and reduction. This redox activity is the basis for their electrochromic properties. When an electrical potential is applied, the polymer film undergoes a change in its oxidation state, which is accompanied by a change in its optical absorption and, therefore, its color.

Polyamides with bis(diphenylamino)-fluorene units have shown reversible two-stage oxidation processes with half-wave potentials in the range of 0.54–0.56 V and 0.75–0.78 V. rsc.org These electrochemical transitions result in multicolor electrochromism, with the polymer films changing from a colorless neutral state to orange and then to blue upon oxidation. rsc.org These films have demonstrated excellent stability, with the ability to withstand over 1000 cyclic switches. rsc.org

Furthermore, some of these polymers can exhibit dual-switching capabilities, where both their color and fluorescence can be modulated by an applied potential. The polyamide derived from a cycloaliphatic dicarboxylic acid showed strong fluorescence with a quantum yield of up to 50.2%. rsc.org This fluorescence could be reversibly quenched and recovered through electrochemical redox cycles with a high contrast ratio. rsc.org

Table 2: Electrochromic Properties of Polyamides Containing Diphenylamino Moieties

| Polymer | Redox Potentials (V) | Color Change (Neutral → Oxidized) |

|---|---|---|

| Polyamide with bis(diphenylamino)-fluorene | 0.54–0.56 and 0.75–0.78 | Colorless → Orange → Blue |

Supramolecular Assemblies and Self-Assembled Systems

The field of supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules held together by non-covalent interactions. The 2-(diphenylamino)phenol molecule, with its phenolic hydroxyl group and aromatic rings, possesses the necessary functionalities to participate in the formation of supramolecular assemblies and self-assembled systems.

The hydroxyl group can act as a hydrogen bond donor and acceptor, enabling the formation of intricate hydrogen-bonded networks. The aromatic rings of the diphenylamine moiety can engage in π-π stacking interactions, which are another important driving force for self-assembly. These non-covalent interactions can direct the spontaneous organization of individual molecules into well-defined, ordered structures on the nanoscale.

While specific examples of supramolecular assemblies based solely on Phenol, 2-(diphenylamino)- are not extensively detailed in the provided context, the principles of supramolecular chemistry suggest its potential in this area. The self-assembly of polyphenolic compounds, in general, is a well-established field, leading to the formation of nanostructures such as micelles, vesicles, and gels. nih.gov These self-assembled systems can be designed to respond to external stimuli, making them attractive for applications in drug delivery and smart materials. The ability to functionalize the 2-(diphenylamino)phenol molecule provides a pathway to tune its self-assembly behavior and create novel supramolecular architectures with desired properties.

Non-Covalent Interactions and Crystal Packing Effects

The solid-state arrangement, or crystal packing, of Phenol, 2-(diphenylamino)- is fundamentally governed by a variety of non-covalent interactions. These weak forces, acting in concert, dictate the material's bulk properties, including its thermal stability, electronic characteristics, and polymorphism. The primary interactions include hydrogen bonding, π-π stacking, and C-H···π interactions.

The most significant directional interaction is the hydrogen bond formed between the hydroxyl group (-OH) of the phenol ring and a suitable acceptor on an adjacent molecule, such as the nitrogen atom of the diphenylamino group or the hydroxyl oxygen of another molecule. researchgate.netnih.gov This O-H···N or O-H···O bonding creates well-defined supramolecular synthons, often leading to the formation of chains or dimeric structures that serve as the primary framework of the crystal lattice. nih.gov

In addition to hydrogen bonding, the aromatic rings of the diphenylamino and phenol moieties facilitate π-π stacking and C-H···π interactions. nih.govredalyc.org However, the inherent non-planar, propeller-like structure of the triphenylamine core can lead to highly twisted packing arrangements. mdpi.com This twisting helps to suppress the formation of undesirable excimers, which can quench luminescence, thereby enhancing solid-state emission. mdpi.com The specific balance between these interactions can give rise to different crystalline forms, or polymorphs, each with distinct molecular packing and, consequently, different photophysical properties. mdpi.commdpi.com For instance, a more densely packed polymorph might exhibit stronger hydrogen bonding and more rigid molecular packing, while a less dense form could be characterized by weaker π-π interactions. mdpi.com The interplay of these forces is critical in engineering organic crystalline materials for specific optoelectronic functions.

Table 1: Key Non-Covalent Interactions in the Crystal Packing of Phenol, 2-(diphenylamino)- Derivatives

| Interaction Type | Participating Groups | Typical Effect on Crystal Structure | Reference |

|---|---|---|---|

| Hydrogen Bonding | Phenolic -OH with Nitrogen or Oxygen atoms | Forms robust, directional chains or dimers; primary structural motif. | nih.govredalyc.org |

| π-π Stacking | Aromatic rings of phenol and diphenylamino groups | Contributes to crystal cohesion; influences electronic orbital overlap. | redalyc.orgmdpi.com |

| C-H···π Interactions | Aromatic C-H bonds and the face of an adjacent aromatic ring | Stabilizes three-dimensional packing, often in a "T-shaped" arrangement. | nih.gov |

| van der Waals Forces | Overall molecular framework | General cohesive forces that contribute to the overall packing density. | researchgate.net |

Aggregation-Induced Emission (AIE) Phenomena

Many luminophores suffer from a phenomenon known as aggregation-caused quenching (ACQ), where their fluorescence intensity decreases or is extinguished in the solid state or in high concentrations due to the formation of non-emissive aggregates. encyclopedia.pub In contrast, molecules exhibiting Aggregation-Induced Emission (AIE) are typically non-emissive when molecularly dissolved but become highly luminescent upon aggregation. acs.orgresearchgate.net The diphenylamino moiety is a well-established functional group in the design of AIE-active molecules, often referred to as AIEgens. digitellinc.comresearchgate.net

The AIE phenomenon in compounds like Phenol, 2-(diphenylamino)- is primarily attributed to the Restriction of Intramolecular Motion (RIM) mechanism. nih.govmdpi.com In dilute solutions, the phenyl rings of the diphenylamino group can undergo active intramolecular rotation and vibration. These motions provide non-radiative pathways for the excited-state energy to dissipate, resulting in weak or no fluorescence. nih.govmdpi.com When the molecules aggregate, either in a poor solvent mixture or in the solid state, these intramolecular motions are physically constrained. encyclopedia.pub This steric hindrance blocks the non-radiative decay channels, forcing the excited state to decay radiatively, thereby "turning on" strong fluorescence. acs.orgnih.gov

The process can be observed by dissolving the compound in a good solvent (e.g., Tetrahydrofuran) and progressively adding a poor solvent (e.g., water). Initially, the solution shows negligible emission. As the fraction of the poor solvent increases, the molecules begin to aggregate, leading to a dramatic enhancement in fluorescence intensity. mdpi.comnih.gov This "turn-on" fluorescence response is a hallmark of AIE-active materials.

Table 2: Photophysical Properties of a Typical Diphenylamino-based AIEgen

| Solvent System (THF/Water) | State of Molecules | Intramolecular Motion | Fluorescence Emission | Reference |

|---|---|---|---|---|

| 100% THF | Dissolved | Active Rotation/Vibration | Very Weak / Non-emissive | mdpi.comnih.gov |

| 50% THF / 50% Water | Early Aggregation | Partially Restricted | Moderate Emission | mdpi.com |

| 10% THF / 90% Water | Aggregated (Nanoparticles) | Highly Restricted | Strong Emission | mdpi.comnih.gov |

Design of Self-Organized Nanostructures

The same non-covalent interactions that direct crystal packing also drive the self-assembly of Phenol, 2-(diphenylamino)- into ordered nanostructures in solution. By carefully controlling environmental factors such as solvent composition, temperature, or pH, the aggregation process can be guided to form specific morphologies like nanofibers, vesicles, or crystalline nanoparticles. encyclopedia.pub This bottom-up approach to fabricating nanostructures is a cornerstone of advanced materials design.

The formation of these structures is a direct consequence of the molecule's amphiphilic nature, where the hydroxyl group provides a degree of hydrophilic character while the diphenylamino group is largely hydrophobic. In a solvent system like THF/water, as the water content increases, the molecules self-assemble to minimize the unfavorable interactions between the hydrophobic core and the aqueous environment.

Hydrogen bonding plays a crucial role in directing the one-dimensional growth of aggregates into fibrillar structures, while π-π interactions can stabilize the stacking of molecules within these assemblies. encyclopedia.pub The resulting nanostructures are often highly emissive due to the AIE effect, making them suitable for applications in bio-imaging, chemical sensing, and organic light-emitting diodes (OLEDs). The ability to form emissive, self-organized nanostructures makes Phenol, 2-(diphenylamino)- and related compounds valuable building blocks for functional organic materials.

Advanced Analytical Methodologies for Research on Phenol, 2 Diphenylamino

High-Resolution Mass Spectrometry (HRMS) for Reaction Monitoring and Product Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the detailed analysis of chemical reactions involving "Phenol, 2-(diphenylamino)-". Its ability to provide highly accurate mass measurements allows for the unambiguous determination of elemental compositions for reactants, intermediates, products, and byproducts. This precision is critical in identifying unknown compounds and confirming the structures of expected products.

In the context of synthesizing or modifying "Phenol, 2-(diphenylamino)-", HRMS can be employed for real-time reaction monitoring. By analyzing aliquots from the reaction mixture at various time points, researchers can track the consumption of starting materials and the formation of products. This kinetic data is vital for optimizing reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and minimize impurities. Furthermore, the high resolution of HRMS enables the differentiation of compounds with very similar nominal masses, ensuring a clear and accurate picture of the reaction progress.

The identification of products and impurities is another key application of HRMS. Following a reaction, complex mixtures can be analyzed to determine the exact mass of each component. This information, combined with fragmentation data obtained through techniques like MS/MS, allows for the structural elucidation of newly formed molecules. For "Phenol, 2-(diphenylamino)-", this could involve identifying products of oxidation, substitution, or polymerization reactions.

Table 1: Hypothetical HRMS Data for a Reaction Involving "Phenol, 2-(diphenylamino)-"

| Compound | Chemical Formula | Calculated m/z | Observed m/z | Mass Error (ppm) |

| Phenol (B47542), 2-(diphenylamino)- | C₁₈H₁₅NO | 261.1154 | 261.1151 | -1.15 |

| Putative Oxidation Product | C₁₈H₁₃NO | 259.0997 | 259.0995 | -0.77 |

| Putative Dimerization Product | C₃₆H₂₈N₂O₂ | 524.2151 | 524.2148 | -0.57 |

Note: This table is illustrative and demonstrates the type of data obtained from HRMS analysis.

Advanced Spectroscopic Techniques for Structural and Electronic Elucidation

Time-Resolved Fluorescence Spectroscopy for Excited State Lifetime Analysis

Time-Resolved Fluorescence Spectroscopy is a powerful technique to investigate the photophysical properties of "Phenol, 2-(diphenylamino)-", particularly its behavior in electronically excited states. This method measures the decay of fluorescence intensity over time following excitation with a short pulse of light, providing direct information about the lifetime of the excited state.

The excited-state lifetime is a critical parameter as it dictates the time window during which photochemical reactions or energy transfer processes can occur. For triphenylamine (B166846) derivatives, which are often highly emissive, understanding the deactivation pathways of the excited state is crucial. nih.gov These pathways include radiative decay (fluorescence) and non-radiative decay processes such as internal conversion and intersystem crossing to the triplet state. nih.gov By measuring the fluorescence quantum yield and the excited-state lifetime, the rate constants for these radiative and non-radiative processes can be determined. nih.gov

For "Phenol, 2-(diphenylamino)-", such studies could reveal how the hydroxyl group influences the photophysics of the triphenylamine core. The data can be used to understand charge-transfer characteristics and the nature of the excited state, which is essential for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and sensors. nih.gov

Table 2: Representative Photophysical Data for a Triphenylamine Derivative

| Parameter | Symbol | Value |

| Absorption Maximum | λabs | 350 nm |

| Fluorescence Maximum | λfl | 450 nm |

| Fluorescence Quantum Yield | Φf | 0.75 |

| Excited State Lifetime | τ | 5.2 ns |

| Radiative Rate Constant | kr | 1.44 x 10⁸ s⁻¹ |

| Non-radiative Rate Constant | knr | 0.48 x 10⁸ s⁻¹ |

Note: Data is based on typical values for emissive triphenylamine derivatives and serves as an example. nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1-10 nanometers of a material's surface. thermofisher.comxpssimplified.com This makes it particularly valuable for studying thin films or surface-modified materials incorporating "Phenol, 2-(diphenylamino)-".

In an XPS experiment, the sample is irradiated with a beam of X-rays, which causes the ejection of core-level electrons. brighton-science.com The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated. brighton-science.com The binding energy is characteristic of the element and its specific chemical environment, including its oxidation state. thermofisher.combiu.ac.il

For "Phenol, 2-(diphenylamino)-", XPS can provide detailed information about the nitrogen, oxygen, and carbon environments. For instance, the N 1s binding energy would be characteristic of the tertiary amine, while the O 1s peak would correspond to the phenolic hydroxyl group. Shifts in these binding energies can indicate changes in the chemical state, such as oxidation of the nitrogen atom or deprotonation of the hydroxyl group. brighton-science.com This is crucial for analyzing how the molecule interacts with surfaces or other chemical species in applications like catalysis or adhesion. xpssimplified.com XPS can also be used to probe the valence band, providing insights into the molecular orbitals involved in chemical bonding. researchgate.net

Electron Paramagnetic Resonance (EPR) for Radical Intermediate Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed for the detection and characterization of species with unpaired electrons, such as free radicals. nih.gov This makes it an essential tool for studying reaction mechanisms that may involve radical intermediates, which is plausible for a compound like "Phenol, 2-(diphenylamino)-" due to its electron-rich amine and phenol moieties.

Oxidation of triphenylamine derivatives can lead to the formation of stable aminium radical cations. researchgate.net Similarly, phenols can be oxidized to form phenoxyl radicals. EPR spectroscopy can directly detect these transient species, providing information about their electronic structure and environment. The g-factor and hyperfine coupling constants obtained from an EPR spectrum are characteristic of a specific radical and can be used for its identification. researchgate.net

In cases where the radical intermediates are too short-lived for direct detection, a technique called spin trapping can be employed. nih.gov This involves adding a "spin trap" molecule to the reaction mixture, which reacts with the transient radical to form a more stable radical adduct that can be readily detected by EPR. nih.govljmu.ac.uk This allows for the identification of the initial, highly reactive radical species. nih.gov For "Phenol, 2-(diphenylamino)-", EPR could be used to investigate its antioxidant activity by monitoring its reaction with known radical species or to elucidate the mechanism of its electrochemical or chemical oxidation.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Modes

Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are dependent on the masses of the atoms and the strength of the chemical bonds between them, making the resulting spectra a unique "fingerprint" for the compound.

For "Phenol, 2-(diphenylamino)-", FTIR and Raman spectra would exhibit characteristic bands corresponding to the various functional groups present in the molecule. These include:

O-H stretching: A broad band in the FTIR spectrum, typically in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.

N-H stretching: Not applicable as it is a tertiary amine.

C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹.

C=C stretching: Bands in the 1450-1600 cm⁻¹ region are characteristic of the aromatic rings.

C-N stretching: These vibrations would be expected in the 1250-1350 cm⁻¹ region.

C-O stretching: A strong band in the 1200-1300 cm⁻¹ region corresponding to the phenol C-O bond.